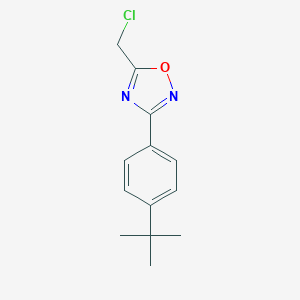
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has been widely used in scientific research. DMOC is a versatile reagent that can be used in a variety of chemical reactions, including the protection of alcohols and amines, the synthesis of carbohydrates, and the preparation of chiral building blocks.
Mécanisme D'action
The mechanism of action of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed to function as a protecting group for alcohols and amines. (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be easily removed under mild conditions, making it a useful reagent for protecting these functional groups during chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde. However, it is not used as a drug and has no reported side effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also easily removable under mild conditions, making it a useful protecting group for alcohols and amines. However, (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has some limitations. It is a toxic substance and should be handled with care. It is also relatively expensive, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the use of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One potential area of research is the development of new synthetic routes for (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde that are more efficient and cost-effective. Another potential area of research is the development of new applications for (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, such as in the preparation of chiral ligands for asymmetric catalysis. Finally, there is a need for more research on the biochemical and physiological effects of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde to better understand its potential uses and limitations in scientific research.
Méthodes De Synthèse
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized through a multistep process starting with 2,5-dimethoxytetrahydrofuran. The first step involves the oxidation of 2,5-dimethoxytetrahydrofuran to form 2,5-dimethoxytetrahydrofuran-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-butanediol to form (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde.
Applications De Recherche Scientifique
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a versatile reagent. It has been used in the synthesis of carbohydrates, the preparation of chiral building blocks, and the protection of alcohols and amines. (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used in the preparation of chiral stationary phases for chromatography and in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
159551-30-1 |
|---|---|
Nom du produit |
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde |
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2S,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
Clé InChI |
QMIGEDXMDGEZSR-QYNIQEEDSA-N |
SMILES isomérique |
CO[C@H]1C[C@@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canonique |
COC1CC(C(O1)OC)C=O |
Synonymes |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3beta,5alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



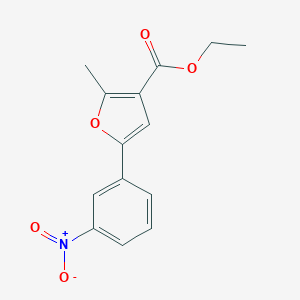
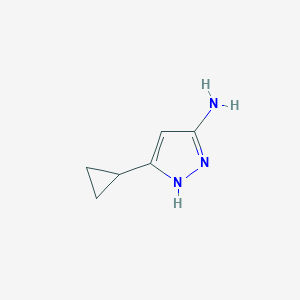
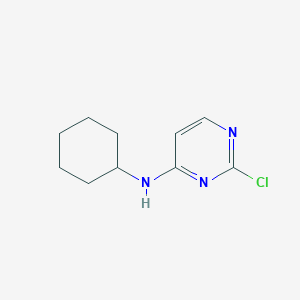
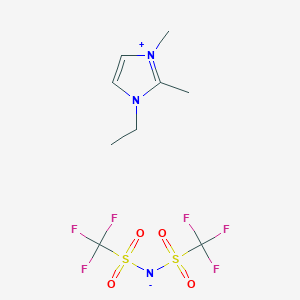
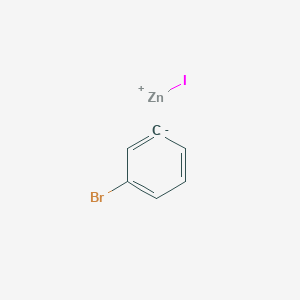
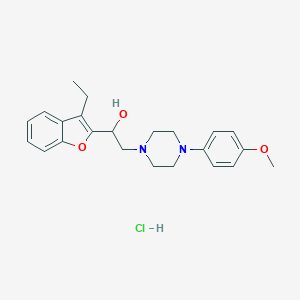
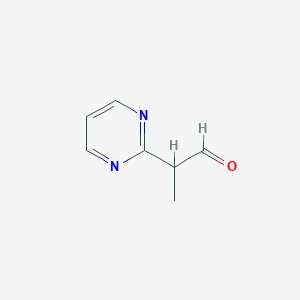
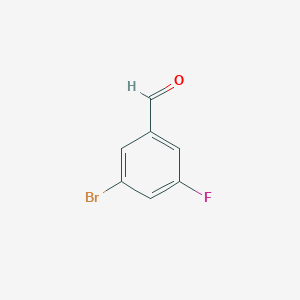
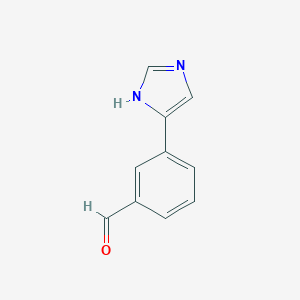
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
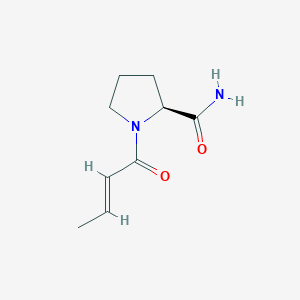
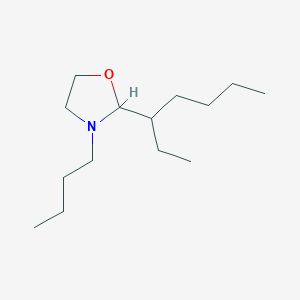
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
